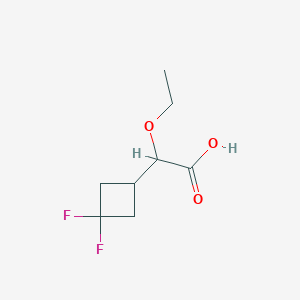![molecular formula C14H20N2O4 B2830350 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid CAS No. 1379843-04-5](/img/structure/B2830350.png)
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C14H20N2O4. This compound is notable for its structural complexity, featuring a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring. It is often used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid typically involves several steps:
-
Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
-
Formation of the Pyridine Ring: : The pyridine ring can be introduced through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
-
Coupling Reactions: : The protected amino acid can be coupled with the pyridine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen in the pyridine ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine rings, such as piperidine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid has several applications in scientific research:
-
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
-
Biology: : The compound is used in the synthesis of peptide mimetics and other biologically active molecules that can modulate biological pathways.
-
Medicine: : It is a key intermediate in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.
-
Industry: : The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of compounds derived from 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid depends on their specific structure and target. Generally, these compounds can interact with biological macromolecules such as proteins and nucleic acids, modulating their function. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.
類似化合物との比較
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-3-(4-methylpyridin-2-yl)propanoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-3-(2-methylpyridin-2-yl)propanoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloropyridin-2-yl)propanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in the biological activity and pharmacokinetic properties of the derived compounds.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylpyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-6-5-7-15-10(9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJXTJZRCOLMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-[(3S,4S)-4-methoxycarbonylpyrrolidin-3-yl]piperidine-1-carboxylate](/img/structure/B2830275.png)




![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)
![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)
![4-Methyltricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2830288.png)
![8-(3-((3-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830290.png)
